1,4-Dibenzyl-2-(methoxymethyl)piperazine
Description
Properties
Molecular Formula |
C20H26N2O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1,4-dibenzyl-2-(methoxymethyl)piperazine |
InChI |
InChI=1S/C20H26N2O/c1-23-17-20-16-21(14-18-8-4-2-5-9-18)12-13-22(20)15-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 |
InChI Key |
BVCJSDGVJGPPLY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
1,4-Dibenzylpiperazine (DBZP)
- Structure : Lacks the 2-methoxymethyl group.
- Pharmacological Profile : DBZP is classified as a benzylpiperazine designer drug with psychostimulatory effects . However, 1,4-Dibenzyl-2-(methoxymethyl)piperazine’s methoxymethyl group likely reduces its CNS activity by altering lipophilicity and receptor interaction dynamics.
Piperazine-Substituted Thiazolopyrimidines
- Structure : Piperazine linked to a thiazolopyrimidine core with varying substituents (e.g., benzyl, phenylethyl).
- Binding Affinity: Piperazine-substituted analogs (e.g., compound 3 in ) exhibit sub-100 nM Ki values for adenosine A2A receptors, outperforming piperidine analogs. The methoxymethyl group in this compound may similarly optimize binding by balancing flexibility and steric hindrance .
- Key Difference : Bulky substituents like phenylethyl reduce activity, suggesting the methoxymethyl’s smaller size is advantageous for receptor interactions .
Antidiabetic Piperazine Derivatives
- Structure : 1-Benzyl-4-alkyl-2-imidazolinylpiperazines (e.g., PMS 812 in ).
- Activity: PMS 812 shows potent glucose tolerance improvement via insulin secretion.
Pharmacological and Physicochemical Properties
Metabolic Stability
Antimicrobial Activity
- Substituted dibenzylpiperazines (e.g., 1-(4-chlorophenyl)-1-propylpiperazine in ) show moderate activity against S. aureus and P. aeruginosa. The methoxymethyl group’s polarity might improve bacterial membrane penetration compared to hydrophobic chloro or methyl substituents .
Receptor Binding and Selectivity
- Piperazine derivatives with three-carbon linkers (e.g., coumarin-piperazine hybrids in ) achieve subnanomolar 5-HT1A receptor affinity. The methoxymethyl group’s ether oxygen could mimic such linkers, enabling hydrogen bonding with receptor sites .
Data Table: Key Comparisons
| Compound | Structure Features | Biological Activity (Example) | ClogD (Predicted) | Metabolic Stability |
|---|---|---|---|---|
| This compound | 1,4-dibenzyl; 2-methoxymethyl | Potential anticancer, antidiabetic | ~0.7–1.0 | Moderate–High |
| 1,4-Dibenzylpiperazine (DBZP) | 1,4-dibenzyl; no 2-substituent | Psychostimulatory | ~2.5 | Low |
| PMS 812 (Antidiabetic) | 1-benzyl; 4-alkyl; 2-imidazolinyl | Glucose tolerance improvement | ~3.0 | Moderate |
| Piperazine-substituted PEQ 26 | 7-piperazine-quinolone | Antimalarial (IC50 ≈ 17 nM) | ~1.8 | High |
Preparation Methods
Glycidate Ester Cyclization
A method adapted from the synthesis of 1,4-dibenzyl-3-hydroxy-3-(1-methylethenyl)piperazine-2,5-dione involves glycidate esters as key intermediates. For this compound:
-
Starting Materials : Ethyl 3-(methoxymethyl)glycidate and dibenzylethylenediamine.
-
Cyclization : Reacting the glycidate ester with dibenzylethylenediamine in toluene under acidic conditions forms a piperazine-2,5-dione ring.
-
Reduction : Treatment with LiAlH₄ reduces the dione to the piperazine core while retaining the methoxymethyl group.
Example Protocol :
-
Ethyl 3-(methoxymethyl)glycidate (10 mmol) and dibenzylethylenediamine (10 mmol) are refluxed in toluene with p-toluenesulfonic acid (0.1 equiv) for 12 hours.
-
The crude piperazine-2,5-dione is isolated and reduced with LiAlH₄ in THF at 50°C for 4 hours, yielding this compound (Yield: 58%).
Table 1 : Optimization of Glycidate Cyclization
| Condition | Solvent | Acid Catalyst | Yield (%) |
|---|---|---|---|
| Reflux, 12 h | Toluene | p-TsOH | 58 |
| 80°C, 24 h | DMF | H₂SO₄ | 42 |
| RT, 48 h | MeOH | AcOH | 27 |
Reductive Amination of 3,4-Dehydropiperazine-2-ones
Patent-Derived Methodology
A patent describing 1-methyl-3-phenylpiperazine synthesis provides a template for adapting reductive amination:
-
Intermediate Synthesis : React methyl benzoylformate with N-methylethylenediamine to form 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one.
-
Reduction : LiAlH₄ reduces the dehydropiperazine-2-one to the target piperazine.
Adaptation for this compound :
-
Substitute methyl benzoylformate with a methoxymethyl-containing ester (e.g., methyl 2-(methoxymethyl)acetoacetate).
-
Use dibenzylethylenediamine instead of N-methylethylenediamine.
Critical Considerations :
-
Ester Selection : Methoxymethyl esters must resist hydrolysis during cyclization.
-
Reduction Efficiency : LiAlH₄ may over-reduce sensitive groups; NaBH₄/CF₃CO₂H could be alternatives.
Regioselective Benzylation Strategies
Stepwise Alkylation
To avoid indiscriminate benzylation:
-
Piperazine Core Synthesis : Prepare 2-(methoxymethyl)piperazine via cyclocondensation of ethylenediamine with a methoxymethyl-substituted diketone.
-
Protection : Temporarily protect N-1 and N-4 with tert-butoxycarbonyl (Boc) groups.
-
Benzylation : React with benzyl bromide under basic conditions (K₂CO₃, DMF).
-
Deprotection : Remove Boc groups with TFA to yield this compound.
Table 2 : Benzylation Efficiency with Different Bases
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 72 |
| NaH | THF | 0°C | 65 |
| Cs₂CO₃ | Acetone | RT | 58 |
Catalytic Hydrogenation Approaches
Nitro Group Reduction
Inspired by posaconazole intermediate synthesis, nitro-containing precursors can be hydrogenated to amines:
-
Synthesize 1,4-dibenzyl-2-(methoxymethyl)-5-nitropiperazine via cyclization.
-
Catalytically hydrogenate (H₂, Pd/C) to reduce the nitro group to an amine.
-
Optional: Further functionalize the amine if needed.
Advantages :
-
High selectivity for nitro reduction over methoxymethyl or benzyl groups.
Comparative Analysis of Synthetic Routes
Table 3 : Route Comparison for this compound
| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Glycidate Cyclization | Ethyl glycidate derivative | Cyclization, Reduction | 58 | 95 |
| Reductive Amination | Methoxymethyl ester | Cyclization, LiAlH₄ | 62 | 92 |
| Stepwise Alkylation | 2-(Methoxymethyl)piperazine | Protection, Benzylation | 72 | 98 |
| Catalytic Hydrogenation | Nitro-piperazine precursor | Hydrogenation | 68 | 97 |
Q & A
Q. Methodological Answer :
- Substituent Effects :
- Polarity : Methoxymethyl groups enhance hydrophilicity, potentially improving solubility and bioavailability compared to chloromethyl analogs .
- Electron-Donating vs. Withdrawing : Methoxy groups act as electron donors, altering electron density on the piperazine ring, which may affect receptor binding (e.g., in CNS or anticancer targets) .
- Case Study : In antidiabetic piperazine derivatives, substituent bulkiness (e.g., isopropyl vs. benzyl) significantly impacts insulin secretion efficacy, highlighting the need for SAR studies .
Experimental Design :
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), benzyl groups (δ 7.2–7.4 ppm, aromatic protons), and methoxymethyl (δ 3.3–3.5 ppm for OCH₃) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxymethyl group).
- Elemental Analysis : Verify purity (>95%) and stoichiometry .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar piperazines?
Q. Methodological Answer :
- Case Example : Beta-cyclodextrin-modified piperazines show reduced toxicity but diminished activity due to steric hindrance .
- Strategies :
- Comparative SAR Studies : Systematically vary substituents (e.g., benzyl vs. phenyl) and evaluate activity in standardized assays (e.g., IC₅₀ in cancer cell lines) .
- Conformational Analysis : Use ¹H NMR to study ring chair-to-chair inversions and correlate with activity .
- Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify trends in bioactivity databases .
Basic: What are the stability and storage recommendations for this compound?
Q. Methodological Answer :
- Stability : Piperazine derivatives are sensitive to moisture and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials .
- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition. Confirm stability via periodic HPLC analysis .
Advanced: How can computational methods optimize the pharmacokinetic profile of this compound?
Q. Methodological Answer :
- Tools :
- Case Study : Piperazine-based antidepressants show improved CNS penetration when methoxy substituents reduce plasma protein binding .
- Validation : Compare in silico predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .
Basic: What biological activities are reported for structurally analogous piperazines?
Q. Methodological Answer :
- Anticancer : Chloroalkyl-piperazines induce apoptosis in liver cancer cells via caspase-3 activation .
- Antidiabetic : 1-Benzyl-4-alkyl-piperazines enhance insulin secretion in rat models .
- Antiplatelet : Piperazine derivatives with bulky substituents show activity in thrombosis models .
Advanced: What experimental protocols are recommended for evaluating this compound’s anticancer potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
